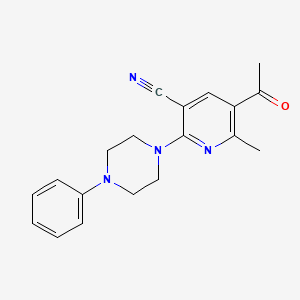

5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile

Descripción general

Descripción

5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile: is a complex organic compound with the molecular formula C₁₉H₂₀N₄O It is characterized by the presence of a piperazine ring substituted with a phenyl group, a nicotinonitrile core, and acetyl and methyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction involving appropriate nitrile and aldehyde precursors.

Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a phenyl-substituted piperazine reacts with the nicotinonitrile core.

Acetylation and Methylation: The final steps involve acetylation and methylation reactions to introduce the acetyl and methyl groups, respectively.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Substitution: The phenyl group on the piperazine ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that nicotinonitrile derivatives, including 5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile, exhibit significant anticancer properties. For instance, a study highlighted the compound's ability to inhibit cancer cell proliferation across various cancer types, including breast and lung cancers. The mechanism of action is believed to involve the modulation of specific signaling pathways associated with cell growth and apoptosis .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. Its piperazine moiety suggests potential activity as an anxiolytic or antidepressant agent. Preliminary in vitro studies have shown that it may interact with serotonin receptors, which are crucial targets in the treatment of mood disorders .

Study 1: Anticancer Efficacy

A comprehensive study assessed the anticancer efficacy of various nicotinonitrile derivatives, including this compound. The results demonstrated that this compound exhibited a growth inhibition rate of over 70% against several cancer cell lines in vitro. The study utilized the National Cancer Institute's protocol for testing against a panel of 59 cancer cell lines .

Study 2: Neuropharmacological Investigation

In another research effort, the neuropharmacological profile of the compound was evaluated using animal models. The results indicated that administration led to significant reductions in anxiety-like behaviors, suggesting its potential as a therapeutic agent for anxiety disorders. Behavioral assays were employed to measure changes in locomotion and exploration patterns .

Mecanismo De Acción

The mechanism of action of 5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile involves its interaction with specific molecular targets. The piperazine ring and phenyl group allow it to bind to receptors or enzymes, potentially modulating their activity. The nicotinonitrile core may interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparación Con Compuestos Similares

5-Acetyl-6-methyl-2-(4-methylpiperazino)nicotinonitrile: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.

5-Acetyl-6-methyl-2-(4-ethylpiperazino)nicotinonitrile: Similar structure but with an ethyl group instead of a phenyl group on the piperazine ring.

5-Acetyl-6-methyl-2-(4-benzylpiperazino)nicotinonitrile: Similar structure but with a benzyl group instead of a phenyl group on the piperazine ring.

Uniqueness: The presence of the phenyl group on the piperazine ring in 5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents on the piperazine ring.

Actividad Biológica

5-Acetyl-6-methyl-2-(4-phenylpiperazino)nicotinonitrile (CAS No. 306979-88-4) is a chemical compound notable for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C₁₉H₂₀N₄O

- Molecular Weight : 320.39 g/mol

- Density : Approximately 1.2 g/cm³

- Boiling Point : 571.9 °C at 760 mmHg

- LogP : 2.79, indicating moderate lipophilicity

- Vapor Pressure : 0.0 mmHg at 25 °C

Biological Activity

The biological activity of this compound has been investigated in various studies, particularly focusing on its pharmacological properties and potential therapeutic applications.

Pharmacological Properties

- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects, potentially linked to its interaction with serotonin receptors.

- Neuroprotective Effects : Research indicates that it may possess neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases.

- Antitumor Activity : Some studies have shown that derivatives of this compound can inhibit tumor growth, suggesting potential applications in cancer therapy.

Study on Antidepressant Effects

A study published in a peer-reviewed journal explored the antidepressant effects of compounds similar to this compound. The research utilized animal models to assess behavioral changes in response to treatment. Results indicated a significant reduction in depressive-like behaviors, which correlated with increased serotonin levels in the brain.

| Study Reference | Methodology | Findings |

|---|---|---|

| Animal model | Significant reduction in depressive behaviors | |

| Biochemical assays | Increased serotonin levels observed |

Neuroprotective Studies

Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro assays demonstrated that it could reduce cell death and promote cell survival under stress conditions.

| Study Reference | Methodology | Findings |

|---|---|---|

| In vitro assays | Reduced neuronal cell death under oxidative stress | |

| Cell viability tests | Enhanced cell survival rates |

Antitumor Research

Research assessing the antitumor properties of related compounds found that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that further exploration of this compound could yield promising results for cancer treatment.

Propiedades

IUPAC Name |

5-acetyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-14-18(15(2)24)12-16(13-20)19(21-14)23-10-8-22(9-11-23)17-6-4-3-5-7-17/h3-7,12H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNVPOXWTBBLNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)N2CCN(CC2)C3=CC=CC=C3)C#N)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701320571 | |

| Record name | 5-acetyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666309 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

306979-88-4 | |

| Record name | 5-acetyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.